2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Description
2-(4-Bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a bromophenoxy group linked to an acetamide backbone and a pyrimidin-2-ylsulfamoylphenyl moiety. This compound shares structural similarities with sulfonamide-based drugs, which often exhibit antimicrobial or enzyme-inhibitory properties. Synthesis typically involves coupling reactions between substituted phenoxyacetic acids and sulfamoylphenyl amines, as seen in analogous compounds (e.g., acetylsulfadiazine in ). Its crystal structure likely features intramolecular hydrogen bonds and planar aromatic systems, similar to related acetamides (e.g., ).
Properties
Molecular Formula |
C18H15BrN4O4S |
|---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C18H15BrN4O4S/c19-13-2-6-15(7-3-13)27-12-17(24)22-14-4-8-16(9-5-14)28(25,26)23-18-20-10-1-11-21-18/h1-11H,12H2,(H,22,24)(H,20,21,23) |
InChI Key |
MDFFUZCCSAGRDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the bromophenoxy and pyrimidinylsulfamoylphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include bromine, pyrimidine derivatives, and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- Thiazole vs. Pyrimidine Sulfamoyl Groups: Replacing the pyrimidin-2-ylsulfamoyl group with a thiazole sulfamoyl group (e.g., 2-(4-bromophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide, ) increases molecular rigidity. The thiazole’s sulfur atom may enhance π-stacking interactions, while pyrimidine’s nitrogen atoms facilitate hydrogen bonding, affecting target selectivity .
- Methoxy vs. Bromophenoxy Groups: 2-(3,4-Dimethoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide () replaces the bromophenoxy group with methoxy substituents.
Heterocyclic Core Modifications
- Triazole Derivatives: Compounds like N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide () feature a triazole ring instead of pyrimidine. Triazoles offer additional hydrogen-bonding sites and metabolic stability, as seen in antifungal agents.
- Pyridinyl and Adamantyl Groups: 2-((4H−1,2,4-triazol-3-yl)sulfonyl)-N-(4-adamantan-1-ylphenyl)acetamide () incorporates an adamantane moiety, drastically enhancing hydrophobicity and rigidity. This modification is common in antiviral compounds but may limit oral bioavailability compared to the bromophenoxy derivative .
Sulfamoyl Group Modifications
- Morpholinosulfonyl vs. Pyrimidinylsulfamoyl: Compounds in (e.g., 5i–5o) replace the pyrimidinylsulfamoyl group with morpholinosulfonyl. Morpholine’s oxygen-rich structure improves water solubility but reduces aromatic π-π interactions, impacting target binding in COVID-19 protease inhibition studies .
- Sulfamoylphenyl vs. Sulfamoylpyridinyl: ’s compound, 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide, introduces a pyridinyl-triazole core.
Physicochemical and Pharmacological Data
Key Research Findings
- Synthetic Routes : The target compound’s synthesis likely parallels acetylsulfadiazine (), utilizing carbodiimide coupling agents (e.g., EDC) and sulfamoylphenyl intermediates.
- Crystallography : Intramolecular S(6) hydrogen-bond motifs, as observed in , suggest stable conformations critical for target binding.
- Biological Potential: Pyrimidinylsulfamoyl groups are associated with kinase inhibition (), while bromophenoxy derivatives may target bromodomain-containing proteins .
Biological Activity
2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H15BrN4O3S
- Molecular Weight : 432.30 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromophenol with an appropriate acetamide derivative, followed by the introduction of a pyrimidine moiety through sulfamoylation. The process can be optimized using various solvents and catalysts to enhance yield and purity.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with structural similarities have demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1 | 3.12 | Staphylococcus aureus |
| 2 | 12.5 | Escherichia coli |
These findings suggest that the presence of the bromophenyl and pyrimidinyl groups may contribute to enhanced antimicrobial activity.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, particularly focusing on breast cancer (MCF7). The results from the Sulforhodamine B (SRB) assay indicate:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, suggesting potent cytotoxicity against cancer cells .
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 5.0 |
Additionally, molecular docking studies reveal that the compound effectively binds to specific targets involved in cancer cell proliferation, enhancing its potential as an anticancer agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells, leading to reduced viability.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, contributing to its antibacterial properties.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antimicrobial Screening : A study evaluated multiple derivatives for antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the efficacy of compounds with similar functional groups .
- Anticancer Research : In vitro studies on MCF7 cells demonstrated that treatment with the compound led to significant alterations in cell morphology and viability, indicating its potential as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
